Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate
Description
Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate (CAS: 154330-67-3) is a fluorinated quinoline derivative with the molecular formula C₁₄H₁₃F₂NO₃S and a molecular weight of 313.32 g/mol . Structurally, it features a quinoline core substituted with an ethylthio group at position 2, hydroxyl at position 4, and difluoro substituents at positions 6 and 5. The ethyl ester at position 3 enhances its lipophilicity, making it a critical intermediate in synthesizing prulifloxacin, a broad-spectrum fluoroquinolone antibiotic . Its synthesis involves acetylation and cyclization of precursor compounds, yielding a product with high purity and industrial scalability .
Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-3-20-14(19)11-12(18)7-5-8(15)9(16)6-10(7)17-13(11)21-4-2/h5-6H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHPMXCEZRZUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C2C1=O)F)F)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444164 | |
| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154330-67-3 | |
| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Fluorine Atoms: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethanethiol and a suitable leaving group, such as a halide.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ethanethiol (EtSH), amines, thiols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of tetrahydroquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Density | Approximately 1.41 g/cm³ (predicted) |
| Boiling Point | Approximately 419.1 °C (predicted) |
| Flash Point | Approximately 197.36 °C |
| Vapor Pressure | Negligible at room temperature |
These properties indicate stability under standard laboratory conditions, although specific handling protocols may be necessary due to its reactivity.
Medicinal Chemistry
Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate plays a crucial role as an intermediate in the synthesis of Prulifloxacin, an antibiotic effective against various bacterial infections. The compound undergoes hydrolysis to yield its active form, enhancing its antibacterial efficacy.
Synthesis Pathway
The synthesis of this compound involves several key steps that require precise control over reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. The general synthetic pathway includes:
- Formation of the quinoline core.
- Introduction of ethylthio and difluoro substituents.
- Hydrolysis to activate the compound for therapeutic use.
Study 1: Antibacterial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action was attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.
Study 2: Pharmacokinetics
Research on pharmacokinetics revealed that Prulifloxacin, derived from this compound, has favorable absorption characteristics and a half-life conducive to effective treatment regimens for bacterial infections. The study highlighted the importance of ethylthio substitution in enhancing bioavailability.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the hydroxy and ethylthio groups could facilitate binding to active sites, while the difluoro groups may enhance its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of fluorinated quinolines modified at positions 2, 3, 6, and 6. Key analogues include:
Key Observations :
- Substituent Effects: The ethylthio group at position 2 in the target compound enhances sulfur-mediated interactions with bacterial enzymes, while difluoro substituents improve membrane permeability . In contrast, the chloro substituent in Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate increases electrophilicity but reduces solubility .
- Ester Group Variations: Methyl esters (e.g., Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate) exhibit lower metabolic stability compared to ethyl esters due to faster hydrolysis .
Biological Activity
Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate (commonly referred to as EFQ) is a synthetic organic compound belonging to the quinoline family. It has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the development of antibacterial and antiviral agents.
- Molecular Formula : C14H13F2NO3S
- Molecular Weight : 313.32 g/mol
- CAS Number : 154330-67-3
- Melting Point : 127-128 °C
- Density : 1.41 g/cm³ (predicted)
The compound features a quinoline core with ethylthio, difluoro, and hydroxy functional groups, which are crucial for its biological activity .
Synthesis
The synthesis of EFQ typically involves several key steps:
- Formation of the Quinoline Core : This can be achieved through Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
- Introduction of Fluorine Atoms : Electrophilic fluorination using reagents like Selectfluor.
- Ethylthio Substitution : Nucleophilic substitution using ethanethiol.
- Esterification : Formation of the carboxylate ester by reacting the carboxylic acid with ethanol in the presence of an acid catalyst .
Antibacterial Activity
EFQ is primarily recognized for its role as an intermediate in the synthesis of fluoroquinolone antibiotics, notably Prulifloxacin, which is effective against a range of bacterial infections. The compound has demonstrated significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Antiviral Activity
Recent studies have indicated that quinoline derivatives like EFQ exhibit antiviral properties. For instance, compounds structurally related to EFQ have shown inhibitory effects against viruses such as dengue virus serotype 2 (DENV2), with IC50 values indicating potent activity . The mechanism involves interference at early stages of viral replication, thereby reducing the production of infectious virions .
The biological activity of EFQ can be attributed to its ability to interact with various enzymes and proteins:
- Enzyme Inhibition : EFQ has been shown to inhibit cytochrome P450 enzymes, which are critical for drug metabolism .
- Cellular Effects : The compound modulates cell signaling pathways and gene expression, impacting cellular responses to external stimuli .
Case Studies
-
Antibacterial Efficacy Study :
A study evaluated the antibacterial properties of EFQ against multiple strains, demonstrating significant inhibition comparable to established antibiotics. This highlights its potential as a lead compound in antibiotic development. -
Antiviral Evaluation :
Research on related quinoline derivatives showed that increasing lipophilicity enhances antiviral activity while maintaining low cytotoxicity levels. Such findings suggest that modifications to the EFQ structure could lead to even more effective antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
